molecular formula C7H9BrN2 B8622545 3-Bromo-6-propylpyridazine

3-Bromo-6-propylpyridazine

Cat. No. B8622545
M. Wt: 201.06 g/mol
InChI Key: BXXAJFFKHNFQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-propylpyridazine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-propylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-propylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-6-propylpyridazine

InChI

InChI=1S/C7H9BrN2/c1-2-3-6-4-5-7(8)10-9-6/h4-5H,2-3H2,1H3

InChI Key

BXXAJFFKHNFQEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.75 g of 6-propyl-3(2H)-pyridazinone were dissolved in 70 ml of absolute toluene while warming in a sulphonation flask under nitrogen, heated to 80° C. and treated dropwise while stirring well within 30 minutes with a solution of 24.4 g of phosphorus oxybromide in 24.4 g of absolute toluene. The mixture was subsequently stirred under reflux for a further 3 hours. After completion of the reaction, the mixture was poured into 200 ml of water and neutralized with solid sodium hydrogen carbonate. The phases were separated and the aqueous phase was back-extracted twice with 100 ml of tert.butyl methyl ether each time. The combined organic phases were washed with 100 ml of water and dried over sodium sulphate. After evaporation of the solvent, the dark brown crystalline residue (14.1 g) was sublimed at 40°-60° C. in a high vacuum, there being obtained 8.2 g (48%) of 3-bromo-6-propylpyridazine as white crystals of melting point 35°-36° C.
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Quantity
24.4 g
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.